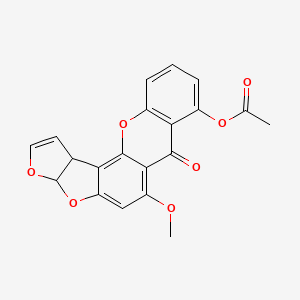
O-Acetylsterigmatocystin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Acetylsterigmatocystin is a mycotoxin produced by certain species of fungi, particularly those belonging to the genus Aspergillus. It is a derivative of sterigmatocystin, which is known for its toxic and carcinogenic properties. This compound has a molecular formula of C20H14O7 and is structurally characterized by the presence of an acetyl group attached to the sterigmatocystin molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-Acetylsterigmatocystin typically involves the acetylation of sterigmatocystin. This can be achieved by reacting sterigmatocystin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl group on the sterigmatocystin molecule .
Industrial Production Methods: Industrial production of this compound is not widely documented due to its limited commercial applications and the toxic nature of the compound. the process would likely involve large-scale fermentation of Aspergillus species followed by extraction and purification of the mycotoxin.
Analyse Des Réactions Chimiques
Types of Reactions: O-Acetylsterigmatocystin undergoes various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield sterigmatocystin and acetic acid.
Oxidation: It can be oxidized to form more reactive intermediates, which may further react to form different products.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its biological activity.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Sterigmatocystin and acetic acid.
Oxidation: Various oxidized derivatives of this compound.
Reduction: Reduced forms of this compound with altered functional groups.
Applications De Recherche Scientifique
O-Acetylsterigmatocystin has been studied extensively in scientific research due to its toxicological properties. Some key applications include:
Chemistry: Used as a model compound to study the chemical behavior of mycotoxins and their derivatives.
Biology: Investigated for its effects on cellular processes and its potential role in fungal pathogenicity.
Mécanisme D'action
O-Acetylsterigmatocystin exerts its effects primarily through its interaction with cellular macromolecules. It can bind to DNA, causing mutations and potentially leading to carcinogenesis. The compound also affects cellular respiration by uncoupling oxidative phosphorylation in mitochondria, leading to reduced ATP production and cellular damage .
Comparaison Avec Des Composés Similaires
Sterigmatocystin: The parent compound, known for its toxic and carcinogenic properties.
O-Methylsterigmatocystin: A methylated derivative with similar toxicological effects.
5,6-Dimethoxysterigmatocystin: Another derivative with modifications on the sterigmatocystin molecule.
Uniqueness: O-Acetylsterigmatocystin is unique due to the presence of the acetyl group, which can influence its chemical reactivity and biological activity. This modification can affect its solubility, stability, and interaction with cellular targets, making it a valuable compound for studying the structure-activity relationships of mycotoxins .
Propriétés
Numéro CAS |
58086-32-1 |
|---|---|
Formule moléculaire |
C20H14O7 |
Poids moléculaire |
366.3 g/mol |
Nom IUPAC |
(11-methoxy-13-oxo-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14(19),15,17-heptaen-15-yl) acetate |
InChI |
InChI=1S/C20H14O7/c1-9(21)25-11-4-3-5-12-16(11)18(22)17-13(23-2)8-14-15(19(17)26-12)10-6-7-24-20(10)27-14/h3-8,10,20H,1-2H3 |
Clé InChI |
DBOZJKFTNIJDJL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C=C4C(=C3O2)C5C=COC5O4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


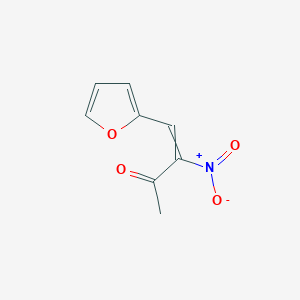
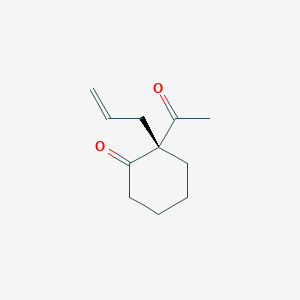
![Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl-](/img/structure/B14617532.png)
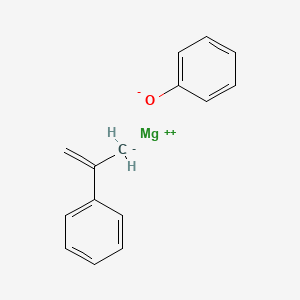


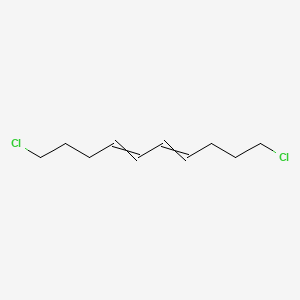
![Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B14617566.png)
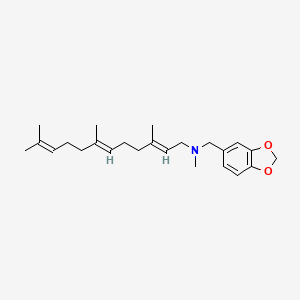

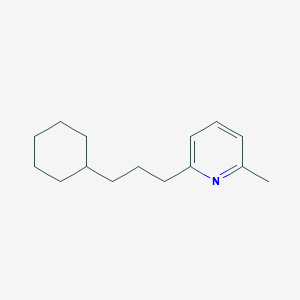

![1-(2-Methylbutyl)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14617582.png)

